1-Bromo-3-methoxy-2-methylpropane
Overview
Description
1-Bromo-3-methoxy-2-methylpropane is a chemical compound with the molecular formula C5H11BrO and a molecular weight of 167.04 . It is also known by its CAS number 112889-79-9 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane backbone with a bromine atom attached to the first carbon, a methoxy group (-OCH3) attached to the third carbon, and a methyl group (-CH3) attached to the second carbon .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, bromoalkanes in general can undergo a variety of reactions. These include nucleophilic substitution reactions (both SN1 and SN2), elimination reactions, and reactions with metals .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 123.0±13.0 °C and a predicted density of 1.275±0.06 g/cm3 .Safety and Hazards
1-Bromo-3-methoxy-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
1-Bromo-3-methoxy-2-methylpropane is a type of halogenoalkane, which primarily targets carbon atoms in organic compounds during chemical reactions . The bromine atom in the compound serves as a leaving group, making the carbon atom it’s attached to a prime target for nucleophilic attack .
Mode of Action
The compound likely undergoes nucleophilic substitution reactions, specifically SN1 or SN2 mechanisms . In an SN2 reaction, a nucleophile would directly attack the carbon attached to the bromine, leading to the inversion of configuration at the carbon center . In an SN1 reaction, the bromine would first leave, forming a carbocation intermediate, which is then attacked by a nucleophile .
Biochemical Pathways
Halogenoalkanes like this compound are often involved in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the body’s enzymatic activities, and individual genetic factors .
Result of Action
The molecular and cellular effects of this compound would depend on the specific biochemical pathways it affects. As a halogenoalkane, it could potentially participate in a variety of chemical reactions, leading to the synthesis of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the rate of SN1 and SN2 reactions it participates in can be influenced by the solvent used and the temperature of the reaction .
Properties
IUPAC Name |
1-bromo-3-methoxy-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUEIKGCRJPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112889-79-9 | |
Record name | 1-bromo-3-methoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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